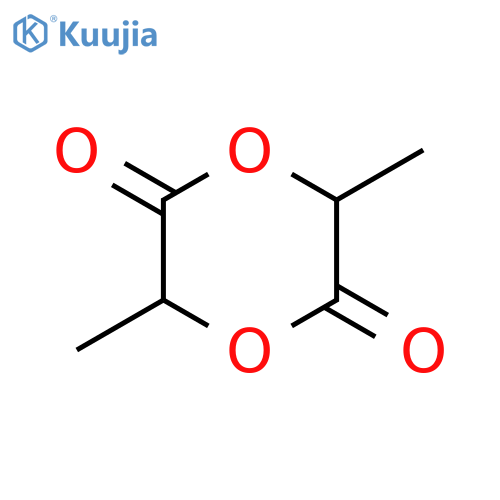Cas no 26680-10-4 (3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer)

26680-10-4 structure
商品名:3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer
CAS番号:26680-10-4
MF:C6H8O4
メガワット:144.125322341919
CID:94130
3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer 化学的及び物理的性質
名前と識別子
-
- polylactide
- POLY(D,L-LACTIDE) MW 10000
- 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, homopolymer
- 3,6-dimethyl-1,4-dioxane-2,5-dione
- 3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer
- Poly(D,L-lactide)
- Poly(L-lactide)
- Resomer R208
- Lactide polymer
- PDLLA
- RESOMER® R 202 H
- RESOMER® R 203 H
- Resomer® R 205 S, PDLLA
- Resomer® R 207 S, PDLLA
- Poly(DL-lactide), acid terminated
- DL-Lactide
- LACTIDE
- Dilactide
- 1,4-Dioxane-2,5-dione, 3,6-dimethyl-
- 3,6-Dimethyl-2,5-dioxo-1,4-dioxane
- lactid
- Lactic acid, bimol. cyclic ester
- Propanoic acid, 2-hydroxy-, bimol. cyclic ester
- p-Dioxane-2,5-dione, 3,6-dimethyl-
- JJTUDXZGHPGLLC-UHFFFAOYSA-N
- AK141985
- Poly(lactide)
- Poly(DL-lactide)
- DL-Dilactide
- (-)-L-Dilactide
- (3R,6S)-3,6-dimethyl
- D,L-polylactide
-
- インチ: 1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3
- InChIKey: JJTUDXZGHPGLLC-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C)OC(C1C)=O)=O
計算された属性
- せいみつぶんしりょう: 144.042259
- どういたいしつりょう: 144.042259
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6
じっけんとくせい
- ゆうかいてん: 117.5 °C
- フラッシュポイント: 113°C
3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:nwg
- ちょぞうじょうけん:2-8°C
3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P915714-1g |
Poly(D,L-lactide) |
26680-10-4 | ester terminated, 0.55-0.75 dL/g | 1g |
¥1,008.00 | 2022-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 769835-1G |
Resomer<SUP>®</SUP> R 205 S, Poly(<SC>D,L</SC>-lactide) |
26680-10-4 | 1g |
¥699.82 | 2023-11-22 | ||
| TRC | M783970-250mg |
3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer |
26680-10-4 | 250mg |
$127.00 | 2023-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 769835-5G |
Resomer<SUP>®</SUP> R 205 S, Poly(<SC>D,L</SC>-lactide) |
26680-10-4 | 5g |
¥2198.54 | 2023-11-22 | ||
| TRC | M783970-50mg |
3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer |
26680-10-4 | 50mg |
$87.00 | 2023-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 5431090011 |
EXPANSORB |
26680-10-4 | M | 10G |
5663.56 | 2021-05-19 | |
| TRC | M783970-500mg |
3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer |
26680-10-4 | 500mg |
$230.00 | 2023-05-17 | ||
| Aaron | AR00C4BS-1g |
3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer |
26680-10-4 | 1g |
$94.00 | 2025-02-11 | ||
| Aaron | AR00C4BS-5g |
3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer |
26680-10-4 | 5g |
$362.00 | 2025-02-11 | ||
| A2B Chem LLC | AF64380-100mg |
3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer |
26680-10-4 | 100mg |
$32.00 | 2024-04-20 |
3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
26680-10-4 (3,6-Dimethyl-1,4-dioxane-2,5-dione homopolymer) 関連製品
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
